2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-9-12-22-20(13-17)26(30)24(35(31,32)19-7-5-4-6-8-19)15-28(22)16-25(29)27-21-11-10-18(33-2)14-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEMRFDLVVPDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with 2,4-dimethoxyphenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research suggests its potential as an anti-inflammatory and anticancer agent, targeting specific cellular pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
6-Methyl vs. 6-Ethyl vs. 6-Fluoro Substituents
Sulfonyl Group Modifications
- Target Compound : The benzenesulfonyl group at C-3 contributes to strong hydrogen-bond acceptor properties.
- Tosyl (p-toluenesulfonyl) Groups () : Methyl substitution on the sulfonyl benzene ring may reduce steric hindrance compared to bulkier substituents .
Acetamide Side Chain Variations
N-Aryl Substituents
- Target Compound : The 2,4-dimethoxyphenyl group provides two methoxy groups, which can engage in hydrogen bonding and stabilize aromatic interactions .
- 4-Chlorophenyl () : Chlorine’s electron-withdrawing nature may reduce electron density on the phenyl ring, affecting binding to targets reliant on π-π interactions .
Extended Conformations
Electronic and Solubility Profiles (Inferred)
Note: Predicted logP and solubility values are estimated based on structural features using Lipinski’s rule approximations.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a quinoline derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and pharmacokinetic properties.
Recent studies suggest that quinoline derivatives, including the compound , may exert their biological effects through various mechanisms:
- Inhibition of Translation Elongation Factor 2 (PfEF2) : This mechanism has been identified as a novel target for antimalarial chemotherapy. The compound demonstrates moderate antiplasmodial activity against Plasmodium falciparum, with an EC50 value indicating effective inhibition of the parasite's growth .
- JNK Inhibition : The compound has been associated with inhibiting c-Jun N-terminal kinase (JNK), a pathway implicated in various cellular processes including inflammation and apoptosis. This inhibition may offer therapeutic benefits in JNK-mediated disorders .
Biological Activity
The biological activity of the compound can be summarized as follows:
| Activity Type | Target Organism/Pathway | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 120 nM | |
| JNK Inhibition | JNK Pathway | Not specified | |
| Antifungal | Various fungi | Variable (specifics not provided) |
Case Studies and Research Findings
- Antimalarial Efficacy : In a study involving a series of quinoline derivatives, the compound displayed significant efficacy against Plasmodium berghei in mouse models, achieving over 90% reduction in parasitemia when administered at optimal doses .
- Toxicity and Selectivity : The selectivity index of the compound was found to be greater than 100-fold against human cell lines, suggesting a favorable safety profile for further development in therapeutic applications .
- Pharmacokinetics : The pharmacokinetic profile shows promising absorption and distribution characteristics, with studies indicating good oral bioavailability and metabolic stability in vivo. For instance, compounds derived from similar structures exhibited favorable parameters such as low hepatic clearance and high plasma retention times .
Q & A
Q. What analytical techniques are used to confirm the structural identity of this compound?
The compound’s structure is validated through a combination of spectroscopic and elemental analysis:
- Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, carbonyl).
- ¹H-NMR confirms proton environments, such as the methyl groups on the quinoline and dimethoxyphenyl moieties.
- Elemental analysis (CHN) verifies the empirical formula. These methods align with protocols for structurally related sulfonamide-acetamide derivatives .
Q. What safety protocols should be followed during handling?
- Store at -20°C to ensure stability (≥5 years) .
- Use personal protective equipment (gloves, lab coat) and avoid inhalation or skin contact. Conduct all procedures in a fume hood, and review Safety Data Sheets (SDS) prior to use .
Q. How is the compound synthesized, and what are critical reaction parameters?
A multi-step synthesis is typical:
- Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature for 3–4 hours to form the sulfonamide intermediate .
- Step 2 : Couple the intermediate with N-(2,4-dimethoxyphenyl)acetamide via nucleophilic substitution. Key parameters include pH control , reaction time, and purification via column chromatography .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up studies?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Solvent optimization : Replace aqueous Na₂CO₃ with dimethylformamide (DMF) to improve solubility of aromatic intermediates .
- Reaction monitoring : Employ HPLC or TLC to track intermediate formation and minimize side products .
Q. How to resolve discrepancies in reported enzyme inhibition data (e.g., α-glucosidase vs. acetylcholinesterase)?
- Assay standardization : Compare buffer pH, temperature, and substrate concentrations across studies. For example, α-glucosidase assays are typically conducted at pH 6.8, while acetylcholinesterase assays use pH 8.0 .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing dimethoxyphenyl with trifluoromethoxy groups) to isolate structure-activity relationships .
- In silico validation : Perform molecular docking to assess binding affinity differences between enzyme targets .
Q. What computational strategies are recommended for predicting bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., α-glucosidase’s active site).
- QSAR modeling : Train models on analogs with reported IC₅₀ values to predict inhibitory potency .
- ADMET profiling : Predict pharmacokinetic properties (e.g., CYP450 metabolism) using SwissADME or pkCSM .
Q. How can selective enzyme inhibition be engineered into derivatives?
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance acetylcholinesterase selectivity via hydrophobic pocket interactions.
- Scaffold hopping : Replace the quinoline core with pyrido[2,3-d]pyrimidin-4-one to alter steric and electronic profiles .
- Protease specificity assays : Validate selectivity using panels of related enzymes (e.g., trypsin, chymotrypsin) to rule off-target effects .
Methodological Frameworks
Q. How to design a study linking this compound’s bioactivity to a theoretical framework?
- Guiding theory : Anchor research in the “lock-and-key” enzyme inhibition model to hypothesize binding modes.
- Experimental validation : Combine kinetic assays (e.g., Michaelis-Menten plots) with structural data (X-ray crystallography) to correlate activity with molecular interactions .
- Data triangulation : Cross-reference in vitro results with in silico predictions and structural analogs .
Q. What strategies address contradictory findings in pharmacological studies?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in derivatives with para-substituted aryl groups).
- Dose-response reevaluation : Test a broader concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Technical replication : Repeat assays using alternate methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
